![molecular formula C6H11N3O B2681279 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 116248-14-7](/img/structure/B2681279.png)
2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
“2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol” is a compound that belongs to the class of pyrazole derivatives . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
- Imidazole derivatives, including 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethanol, have demonstrated antibacterial and antimycobacterial effects. These compounds may serve as potential agents against bacterial infections and tuberculosis .
- Some imidazole-containing compounds exhibit antitumor activity. While further research is needed, these derivatives could play a role in cancer therapy .
- Imidazole-based molecules have been investigated for their antidiabetic effects. The compound might contribute to managing diabetes .
- Imidazole derivatives often possess anti-inflammatory properties. Researchers have explored their potential in mitigating inflammatory responses .
- Imidazole-containing compounds may act as antioxidants, protecting cells from oxidative damage. This property could have implications in various health contexts .
- Imidazole derivatives have shown promise as antiprotozoal agents (against parasites) and antiviral compounds. Their activity against specific pathogens warrants further investigation .
Antibacterial and Antimycobacterial Activity
Antitumor Properties
Antidiabetic Potential
Anti-Inflammatory Activity
Antioxidant Effects
Antiprotozoal and Antiviral Applications
Future Directions
The future directions for “2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol” and other pyrazole derivatives include further exploration of their diverse pharmacological effects and the development of new drugs . There is a great importance of heterocyclic ring containing drugs , and thus, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
It’s suggested that similar compounds may interact with their targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to induce a variety of effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cellular signaling pathways, and modulation of gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-(5-amino-4-methylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-4-8-9(2-3-10)6(5)7/h4,10H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMSSAIUAMDYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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